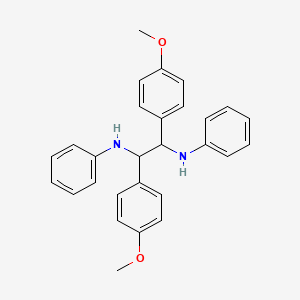

1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N'-diphenyl-

Description

1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N'-diphenyl- is a structurally complex ethylenediamine derivative featuring methoxyphenyl substituents at the 1,2-positions of the ethanediamine backbone and diphenyl groups on the nitrogen atoms. The electron-donating methoxy groups enhance electron density at the aromatic rings, which could influence reactivity, solubility, and ligand-metal interactions .

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)-N,N'-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O2/c1-31-25-17-13-21(14-18-25)27(29-23-9-5-3-6-10-23)28(30-24-11-7-4-8-12-24)22-15-19-26(32-2)20-16-22/h3-20,27-30H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPUGNMFPTVVIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505134 | |

| Record name | 1,2-Bis(4-methoxyphenyl)-N~1~,N~2~-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83871-65-2 | |

| Record name | 1,2-Bis(4-methoxyphenyl)-N~1~,N~2~-diphenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diimine Formation via Schiff Base Condensation

The foundational step involves condensing 4-methoxybenzaldehyde with ethylenediamine to form the intermediate N,N′-bis(4-methoxybenzylidene)ethylenediamine (Schiff base). This reaction is typically conducted in anhydrous ethanol under reflux, with catalytic acetic acid to drive imine formation.

Reaction Conditions :

- Molar ratio : 2:1 (4-methoxybenzaldehyde : ethylenediamine)

- Solvent : Ethanol (anhydrous)

- Temperature : Reflux (~78°C)

- Time : 4–6 hours

The diimine intermediate is isolated as a yellow crystalline solid, with structural confirmation via FT-IR (C=N stretch at ~1610 cm⁻¹) and NMR spectroscopy.

Reduction of the Diimine to Diamine

The Schiff base is reduced to 1,2-bis(4-methoxyphenyl)ethylenediamine using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄). NaBH₄ is preferred for its milder conditions and higher selectivity.

Procedure :

- Dissolve the diimine (1 equiv) in dry tetrahydrofuran (THF).

- Add NaBH₄ (4 equiv) portionwise under nitrogen.

- Stir at room temperature for 12 hours.

- Quench with aqueous NH₄Cl, extract with dichloromethane, and dry over MgSO₄.

Yield : 70–85%.

Characterization :

- Melting Point : 90°C.

- ¹H NMR (CDCl₃): δ 6.80 (d, J = 8.5 Hz, 8H, aromatic), 3.78 (s, 6H, OCH₃), 3.45 (m, 4H, NH₂), 2.95 (m, 4H, CH₂).

N,N′-Diarylation: Introducing Phenyl Groups

Buchwald-Hartwig Amination

The primary amine groups of 1,2-bis(4-methoxyphenyl)ethylenediamine undergo palladium-catalyzed coupling with bromobenzene to install phenyl substituents.

Reaction Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃ (2.5 equiv)

- Solvent : Toluene (anhydrous)

- Temperature : 110°C, 24 hours

Workup :

- Filter through Celite to remove Pd residues.

- Concentrate under reduced pressure.

- Purify via column chromatography (hexane/ethyl acetate).

Ullmann-Type Coupling

For copper-mediated arylations, the diamine reacts with iodobenzene under high-temperature conditions.

Procedure :

- Mix diamine (1 equiv), CuI (20 mol%), K₂CO₃ (3 equiv), and iodobenzene (2.2 equiv) in DMF.

- Heat at 150°C for 48 hours under argon.

Alternative Routes and Stereochemical Considerations

Resolution of Enantiomers

Racemic 1,2-bis(4-methoxyphenyl)ethylenediamine can be resolved using chiral acids like D-(−)-tartaric acid , following protocols from analogous diphenylethylenediamine syntheses.

Steps :

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can further modify the diamine to form secondary or tertiary amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include various substituted derivatives of the original diamine, such as nitro, halogenated, or alkylated compounds. These derivatives can have different properties and applications in synthetic chemistry .

Scientific Research Applications

1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- has several scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- involves its ability to form stable complexes with metal ions, which can then participate in catalytic cycles. The compound’s chiral nature allows it to induce stereoselectivity in reactions, making it valuable in asymmetric synthesis. Molecular targets include various enzymes and receptors that interact with the diamine or its derivatives .

Comparison with Similar Compounds

Structural and Electronic Effects

Research Insights

- Catalytic Applications : Bulky substituents (e.g., trimethylphenyl in 138629-21-7) demonstrate the importance of steric effects in catalysis. The target compound’s diphenyl groups may similarly influence enantioselectivity in asymmetric reactions .

- Electronic Properties : Methoxy groups in electroluminescent materials (e.g., DNB) improve charge transport in organic diodes, suggesting the target compound could serve as a hole-transport layer (HTL) .

Biological Activity

1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N'-diphenyl- (commonly referred to as bis(4-methoxyphenyl)ethylenediamine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C16H22N2O2

- Molar Mass : 274.36 g/mol

- CAS Number : 58520-03-9

Research indicates that compounds similar to bis(4-methoxyphenyl)ethylenediamine exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that related compounds can induce cell death in cancer cells through mechanisms such as ferroptosis and necroptosis. For instance, complexes derived from similar ethylenediamine scaffolds have demonstrated significant antiproliferative effects on MDA-MB 231 breast cancer cells by increasing mitochondrial reactive oxygen species and lipid peroxidation levels .

- Antimicrobial Properties : Some derivatives have shown activity against fungal strains like Cryptococcus neoformans, indicating potential for use in treating fungal infections .

Anticancer Activity

A study evaluating the biological activity of iron(III) complexes based on ethylenediamine derivatives found that these complexes induced significant cell death in breast cancer cell lines while sparing non-cancerous cells. The mechanisms involved included the generation of reactive oxygen species and the induction of ferroptosis .

Antimicrobial Screening

In another research effort, various derivatives of ethylenediamine were screened for antimicrobial activity. One notable finding was that certain compounds exhibited potent activity against Staphylococcus aureus and Cryptococcus neoformans, suggesting their potential utility in clinical settings for treating bacterial and fungal infections .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for preparing 1,2-Ethanediamine derivatives with methoxyphenyl substituents?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, derivatives like N-[(4-methoxyphenyl)methyl]-N',N'-dimethyl-N-2-thiazolyl-1,2-ethanediamine (Zolamine hydrochloride) are synthesized via alkylation of ethylenediamine with substituted benzyl halides, followed by selective methylation . Key steps include:

- Step 1 : React 1,2-ethanediamine with 4-methoxybenzyl chloride under basic conditions to form the bis-benzylated intermediate.

- Step 2 : Introduce phenyl or heteroaryl groups via coupling agents (e.g., EDC/HOBt) or Pd-catalyzed cross-coupling.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Basic: How can crystallographic data for this compound be resolved using SHELX software?

SHELX is robust for small-molecule refinement. Follow these steps:

- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, λ = 1.5418 Å).

- Structure Solution : Run SHELXD for phase problem resolution via dual-space methods.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or via riding models.

- Validation : Check R-factor convergence (target < 0.05) and residual density maps for errors .

Advanced: How do density-functional theory (DFT) methods optimize the electronic structure analysis of this compound?

DFT with hybrid functionals (e.g., B3LYP) is critical:

- Functional Selection : B3LYP combines exact exchange (Hartree-Fock) with gradient-corrected functionals, improving accuracy for thermochemical properties like bond dissociation energies .

- Basis Set : Use 6-31G(d,p) for geometry optimization and LANL2DZ for transition metals (if applicable).

- Analysis : Calculate HOMO-LUMO gaps to predict reactivity, and Natural Bond Orbital (NBO) analysis to assess hyperconjugation effects from methoxyphenyl groups .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for this compound?

Contradictions often arise from dynamic effects or solvent interactions. Mitigation strategies:

- Variable-Temperature NMR : Identify conformational changes (e.g., rotation of methoxyphenyl groups) by acquiring spectra at 298 K vs. 223 K.

- Solvent Screening : Compare IR carbonyl stretches in polar (DMSO) vs. non-polar (CCl₄) solvents to detect hydrogen bonding .

- Cross-Validation : Use computational IR/NMR (e.g., Gaussian) to match experimental peaks and assign ambiguous signals .

Advanced: What strategies improve the aqueous solubility of hydrophobic ethanediamine derivatives?

Solubility can be enhanced via:

- Structural Modification : Introduce sulfonate or tertiary amine groups to increase polarity.

- Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes.

- pH Adjustment : Protonate amine groups at acidic pH (e.g., HCl, pH 2–3) to form water-soluble salts .

Advanced: How does the electronic effect of 4-methoxyphenyl groups influence the compound’s bioactivity?

The 4-methoxy group acts as an electron donor, altering:

- Receptor Binding : Enhances π-π stacking with aromatic residues in enzymes (e.g., histamine receptors).

- Metabolic Stability : Methoxy groups reduce oxidative metabolism by cytochrome P450, prolonging half-life.

- Experimental Validation : Compare IC₅₀ values of methoxy vs. nitro-substituted analogs in enzyme inhibition assays .

Methodological: What are best practices for characterizing byproducts in the synthesis of this compound?

- LC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate byproducts. Monitor m/z for [M+H]⁺ ions.

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., mono-alkylated intermediates) to reaction mixtures for peak identification.

- Kinetic Studies : Track reaction progress via in-situ FTIR to optimize reaction time and minimize side products .

Methodological: How can researchers validate computational models against experimental thermochemical data?

- Benchmarking : Compare calculated (DFT) vs. experimental enthalpies of formation using a test set of 56 atomization energies. B3LYP achieves <2.4 kcal/mol deviation .

- Error Analysis : Use Mean Absolute Deviation (MAD) to assess functional performance. Include dispersion corrections (e.g., D3BJ) for non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.